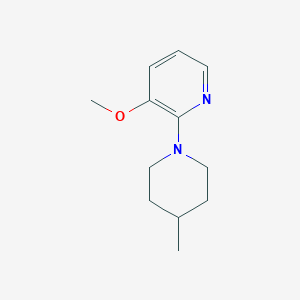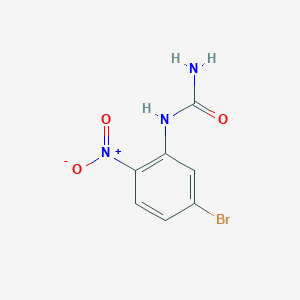![molecular formula C17H18FN5OS B15120382 7-Fluoro-2-methyl-3-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15120382.png)
7-Fluoro-2-methyl-3-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-2-methyl-3-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a fluorine atom, a methyl group, and a thiadiazole-piperidine moiety attached to the quinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-methyl-3-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Thiadiazole-Piperidine Moiety: The thiadiazole-piperidine moiety can be attached through nucleophilic substitution reactions, where the piperidine ring is functionalized with a thiadiazole group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-2-methyl-3-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or the thiadiazole-piperidine moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinone derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 7-Fluoro-2-methyl-3-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit kinases or proteases involved in cell signaling pathways, leading to reduced cell proliferation or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Fluoroindolin-2,3-dione
- 7-Fluoro-1H-indole-2,3-dione
- 4-Hydroxy-2-quinolones
Uniqueness
Compared to similar compounds, 7-Fluoro-2-methyl-3-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to the presence of the thiadiazole-piperidine moiety, which imparts distinct biological activities and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Propriétés
Formule moléculaire |
C17H18FN5OS |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
7-fluoro-2-methyl-3-[[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C17H18FN5OS/c1-11-20-15-8-13(18)2-3-14(15)16(24)23(11)9-12-4-6-22(7-5-12)17-21-19-10-25-17/h2-3,8,10,12H,4-7,9H2,1H3 |
Clé InChI |
MRPXNXXTEZLDPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=NN=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dimethoxy-6-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine](/img/structure/B15120313.png)

![N,N-dimethyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15120321.png)
![5-chloro-N-methyl-N-{1-[(oxan-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15120338.png)
![5-chloro-N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15120345.png)
![3-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B15120351.png)
![N-[1-(4-ethoxybenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15120353.png)
![4-[1-(5-Chloropyridin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B15120365.png)
![3-Tert-butyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazine](/img/structure/B15120367.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15120370.png)
![6-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B15120376.png)
![4,5-Dimethyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine](/img/structure/B15120380.png)
![N,N-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15120383.png)
